molecular formula C14H18NO4P B1314751 Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate CAS No. 850231-86-6

Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate

Cat. No.: B1314751
CAS No.: 850231-86-6
M. Wt: 295.27 g/mol
InChI Key: PGMJTAAMJLMNGE-UHFFFAOYSA-N
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Description

Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate is a chemical compound with the molecular formula C14H18NO4P and a molecular weight of 295.27 g/mol . This compound is characterized by the presence of an indole ring, a phosphonate group, and an oxoethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate typically involves the reaction of indole derivatives with phosphonate reagents. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, alcohol derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-diethoxyphosphoryl-1-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO4P/c1-3-18-20(17,19-4-2)10-14(16)12-9-15-13-8-6-5-7-11(12)13/h5-9,15H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMJTAAMJLMNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)C1=CNC2=CC=CC=C21)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472241
Record name Diethyl [2-(1H-indol-3-yl)-2-oxoethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850231-86-6
Record name Diethyl [2-(1H-indol-3-yl)-2-oxoethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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